
Clorhidrato de N-(1,2,3,4-tetrahidroquinolin-5-il)butanamida
Descripción general
Descripción
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación sobre enfermedades neurodegenerativas
“Clorhidrato de N-(1,2,3,4-tetrahidroquinolin-5-il)butanamida” ha sido estudiado por su potencial para tratar enfermedades neurodegenerativas. Los compuestos basados en el andamio de tetrahidroquinolina, como este, han mostrado diversas actividades biológicas contra trastornos neurodegenerativos . Específicamente, pueden inhibir la formación del complejo CDK5/p25, que está implicado en la hiperfosforilación de la proteína tau, un sello distintivo de varias enfermedades neurodegenerativas .
Actividad antimicrobiana
La clase de compuestos de tetrahidroquinolina, a la que pertenece el compuesto sujeto, exhibe propiedades antimicrobianas significativas. Estos compuestos han sido evaluados por su eficacia contra varios patógenos infecciosos, proporcionando una base para el desarrollo de nuevos agentes antimicrobianos .
Terapéutica contra el cáncer
La investigación ha indicado que los derivados de tetrahidroquinolina pueden desempeñar un papel en la terapia del cáncer. Los estudios de relación estructura-actividad (SAR) de estos compuestos han arrojado luz sobre sus propiedades antitumorales, con grupos funcionales específicos que dictan su actividad contra las células tumorales .
Química sintética y diseño de fármacos
La estructura del compuesto es propicia para modificaciones sintéticas, lo que lo convierte en valioso en el diseño de fármacos. Las reacciones domino que involucran derivados de tetrahidroquinolina son una estrategia clave en la síntesis de productos naturales bioactivos y agentes farmacéuticos, mejorando los rendimientos y la eficiencia en la síntesis a gran escala .
Biología química y estudios mecanísticos
Los derivados de tetrahidroquinolina se utilizan en biología química para comprender el mecanismo de acción de varios procesos biológicos. Por ejemplo, se pueden utilizar para estudiar las vías enzimáticas implicadas en la escisión de precursores naturales como p35, lo que es relevante para los mecanismos de enfermedades neurodegenerativas .
Química verde
El compuesto sujeto se puede sintetizar utilizando principios de química verde, como la catálisis suave con ácidos de Lewis, que minimiza el desperdicio y mejora la economía atómica. Este enfoque se ejemplifica en la síntesis de derivados de tetrahidroquinolin-2-ona, donde se emplean métodos ambientalmente amigables .
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11;/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOMPVMKZAMAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
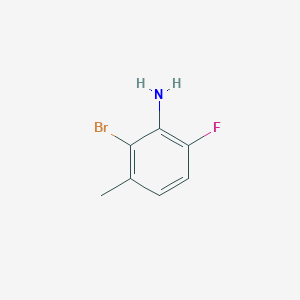
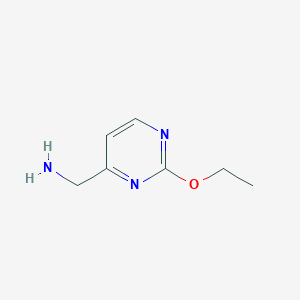
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

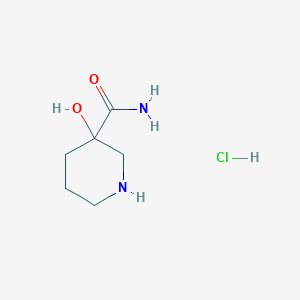
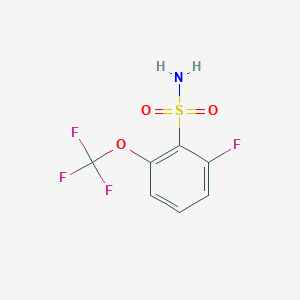

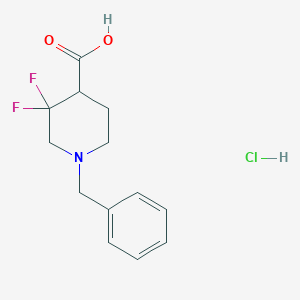

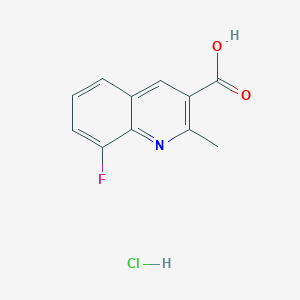
![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)
